![molecular formula C19H27N7O16P2 B7934347 [(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate;[(2R,3S,4R,5R)-3,4-dihydroxy-5-(6-oxo-3H-purin-9-yl)oxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B7934347.png)
[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate;[(2R,3S,4R,5R)-3,4-dihydroxy-5-(6-oxo-3H-purin-9-yl)oxolan-2-yl]methyl dihydrogen phosphate
Overview
Description
The compound with the identifier “[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate;[(2R,3S,4R,5R)-3,4-dihydroxy-5-(6-oxo-3H-purin-9-yl)oxolan-2-yl]methyl dihydrogen phosphate” is known as Polyinosinic-polycytidylic acid. It is a synthetic analog of double-stranded RNA, which is used extensively in scientific research to mimic viral infections. This compound is particularly significant in the study of immune responses and antiviral mechanisms.
Preparation Methods
Synthetic Routes and Reaction Conditions: Polyinosinic-polycytidylic acid is synthesized through the polymerization of inosine and cytidine monophosphates. The reaction typically involves the use of a polymerase enzyme that facilitates the formation of the double-stranded RNA structure. The reaction conditions often include a buffered aqueous solution with a pH range of 7.0 to 8.0, and the reaction is carried out at a temperature of around 37°C.
Industrial Production Methods: In industrial settings, the production of polyinosinic-polycytidylic acid involves large-scale fermentation processes using genetically engineered microorganisms. These microorganisms are designed to produce high yields of the desired monophosphates, which are then polymerized to form the final product. The process includes several purification steps to ensure the removal of any impurities and to achieve the desired purity level.
Chemical Reactions Analysis
Types of Reactions: Polyinosinic-polycytidylic acid undergoes various chemical reactions, including:
Hydrolysis: This reaction involves the cleavage of the phosphodiester bonds in the RNA backbone, resulting in the formation of mononucleotides.
Oxidation: The compound can undergo oxidation reactions, particularly at the guanine and cytosine bases, leading to the formation of oxidized nucleotides.
Substitution: Substitution reactions can occur at the ribose sugar or the nucleotide bases, resulting in modified RNA structures.
Common Reagents and Conditions:
Hydrolysis: Typically carried out using acidic or basic conditions, with reagents such as hydrochloric acid or sodium hydroxide.
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Substitution: Reagents such as alkylating agents or nucleophiles are used under mild conditions to achieve substitution reactions.
Major Products Formed:
Hydrolysis: Inosine monophosphate and cytidine monophosphate.
Oxidation: Oxidized nucleotides such as 8-oxoguanine.
Substitution: Modified RNA structures with altered nucleotide sequences.
Scientific Research Applications
Polyinosinic-polycytidylic acid has a wide range of applications in scientific research, including:
Immunology: It is used to study the activation of immune responses, particularly the induction of interferons and other cytokines.
Virology: The compound is employed to mimic viral infections and to study antiviral mechanisms and the efficacy of antiviral drugs.
Cancer Research: It is used to investigate the role of the immune system in cancer and to develop immunotherapeutic strategies.
Gene Therapy: Polyinosinic-polycytidylic acid is used as an adjuvant in gene therapy to enhance the delivery and expression of therapeutic genes.
Mechanism of Action
Polyinosinic-polycytidylic acid exerts its effects by mimicking viral double-stranded RNA, which is recognized by pattern recognition receptors such as Toll-like receptor 3 (TLR3) and retinoic acid-inducible gene I (RIG-I). Upon recognition, these receptors activate downstream signaling pathways, leading to the production of interferons and other cytokines. This activation of the immune response is crucial for the compound’s antiviral and immunomodulatory effects.
Comparison with Similar Compounds
Polyinosinic-polycytidylic acid is unique in its ability to mimic viral double-stranded RNA and activate immune responses. Similar compounds include:
Polyadenylic-polyuridylic acid: Another synthetic analog of double-stranded RNA, but with different nucleotide sequences.
Polyinosinic-polyguanylic acid: A synthetic analog with guanine instead of cytosine, leading to different immune activation profiles.
Polyinosinic-polyadenylic acid: A hybrid analog with adenine, resulting in distinct biological activities.
Polyinosinic-polycytidylic acid stands out due to its specific activation of TLR3 and RIG-I, making it a valuable tool in immunological and virological research.
Properties
IUPAC Name |
[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate;[(2R,3S,4R,5R)-3,4-dihydroxy-5-(6-oxo-3H-purin-9-yl)oxolan-2-yl]methyl dihydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N4O8P.C9H14N3O8P/c15-6-4(1-21-23(18,19)20)22-10(7(6)16)14-3-13-5-8(14)11-2-12-9(5)17;10-5-1-2-12(9(15)11-5)8-7(14)6(13)4(20-8)3-19-21(16,17)18/h2-4,6-7,10,15-16H,1H2,(H,11,12,17)(H2,18,19,20);1-2,4,6-8,13-14H,3H2,(H2,10,11,15)(H2,16,17,18)/t4-,6-,7-,10-;4-,6-,7-,8-/m11/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACEVNMQDUCOKHT-ZLOOHWKQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)(O)O)O)O.C1=NC(=O)C2=C(N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)O)O)O.C1=NC(=O)C2=C(N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N7O16P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
671.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


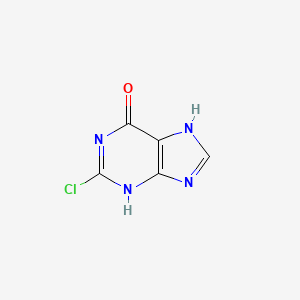
![6-bromo-2-(trifluoromethyl)-1H-pyrido[2,3-d]pyrimidin-4-one](/img/structure/B7934274.png)
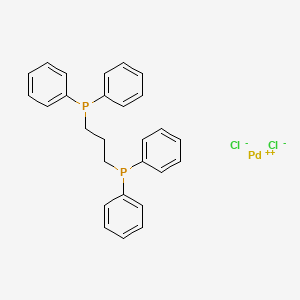
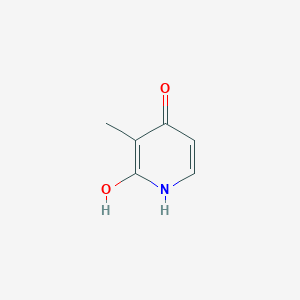
![sodium;2-[bis[4-(dimethylamino)phenyl]carbamoylamino]acetate](/img/structure/B7934307.png)
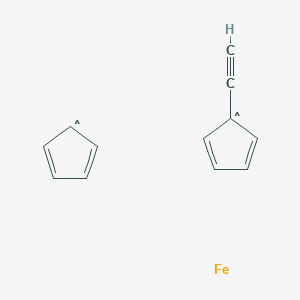
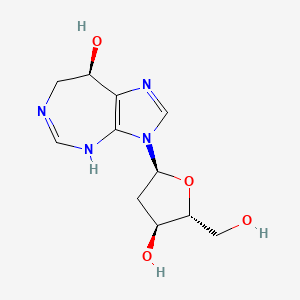
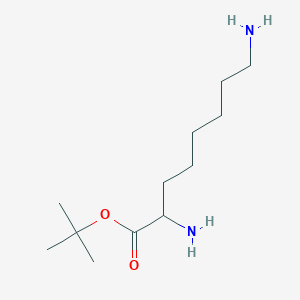
![(3R)-3-isopropyl-6-methyl-7-oxabicyclo[4.1.0]heptane](/img/structure/B7934329.png)
![4-Methoxycarbonyl-bicyclo[2.2.2]oct-1-YL ammonium chloride](/img/structure/B7934337.png)
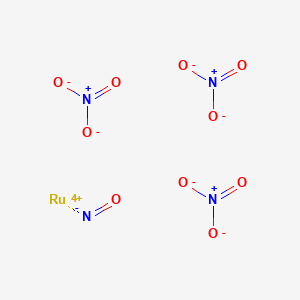
![tert-Butyl 5-(hydroxymethyl)-1H-benzo[d]imidazole-1-carboxylate](/img/structure/B7934346.png)
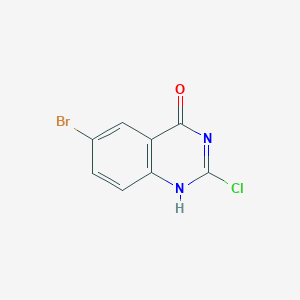
![(E)-hexyl 2-(4-(((5-((3-ethoxy-3-oxopropyl)(pyridin-2-yl)carbamoyl)-1-methyl-1H-benzo[d]imidazol-2-yl)methyl)amino)benzylidene)hydrazinecarboxylate](/img/structure/B7934358.png)
